(2S,4S)-2,4-Dimethylpiperidine hydrochloride
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Overview
Description
(2S,4S)-2,4-Dimethylpiperidine hydrochloride: is a chemical compound with the molecular formula C7H16ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Dimethylpiperidine hydrochloride typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium catalysts for hydrogenation reactions . The reaction conditions often involve high pressure and temperature to ensure complete hydrogenation and formation of the desired cis isomer.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including cyclization and hydrogenation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-2,4-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Piperidones.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidines.
Scientific Research Applications
(2S,4S)-2,4-Dimethylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-2,4-Dimethylpiperidine hydrochloride involves its interaction with molecular targets in biological systems. It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: Another piperidine derivative with similar chemical properties.
4,4-Dimethylpiperidine: A structural isomer with different substitution patterns.
2-Methylpiperidine: A simpler derivative with one methyl group
Uniqueness: (2S,4S)-2,4-Dimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cis configuration also contributes to its unique reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H16ClN |
---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
(2S,4S)-2,4-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI Key |
ZNWYEICTMCDWMH-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@H]1CCN[C@H](C1)C.Cl |
Canonical SMILES |
CC1CCNC(C1)C.Cl |
Origin of Product |
United States |
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